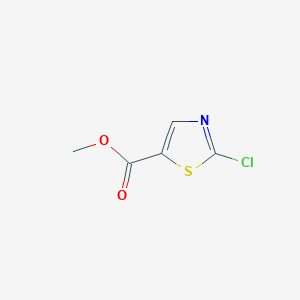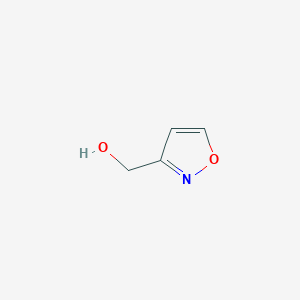
2-(Pyridin-4-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry
- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the synthesis of novel heterocyclic compounds with potential biological activities .
- Methods of Application : To prepare libraries of novel heterocyclic compounds, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Organic Synthesis
- Application : This compound is used in the catalytic enantioselective borane reduction of benzyl oximes .
- Methods of Application : The process involves the preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride through the reduction of (E)-1-Pyridin-3-yl-ethanone oxime . The reaction is carried out in anhydrous DMF with a dropping funnel .
- Results : The procedure results in the production of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride .
Heterocyclic Compound Synthesis
- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Methods of Application : The compound is used to prepare ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate .
- Results : The synthesis results in a yellow solid with a melting point of 214–215 °C .
Anti-Fibrosis Drugs
- Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential anti-fibrosis activities .
- Methods of Application : The compound is used to prepare ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) .
- Results : These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation of Heterocyclic Compounds
- Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the preparation of heterocyclic compounds .
- Methods of Application : The compound is used with magnesium turnings in MeOH .
- Results : The process does not result in the reduction of the C=C double bonds, and starting materials are recovered .
Propriétés
IUPAC Name |
2-pyridin-4-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGKWQYHIZXREV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497660 |
Source


|
| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)ethanamine hydrochloride | |
CAS RN |
6429-12-5 |
Source


|
| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














